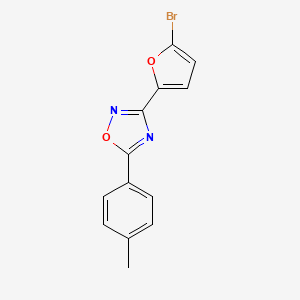![molecular formula C10H10N4O2S B5548434 {5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-[4-(Methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid and related compounds involves multiple steps, including the formation of 5-aryl-2H-tetrazoles and their acetic acid derivatives. One approach to synthesizing these compounds involves reacting hydrazides with isothiocyanates to obtain thiosemicarbazide derivatives, which can further undergo cyclization to form triazole rings or be converted into thiadiazoles or hydrazones with anti-inflammatory and antimicrobial activities (Wujec et al., 2007).
Molecular Structure Analysis
The molecular structure of tetrazole-containing derivatives reveals significant insights into their chemical behavior and potential applications. X-ray crystallography studies have elucidated the crystal and molecular structures of various tetrazole derivatives, showing how substituents affect the molecule's overall geometry and stability (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Tetrazole compounds, including 5-[4-(Methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid, exhibit a wide range of chemical reactions due to the reactive nature of the tetrazole ring. These reactions include nucleophilic substitutions, cyclizations, and rearrangements leading to the formation of various heterocyclic structures with potential biological activities (Kumar & Knaus, 1991).
Physical Properties Analysis
The physical properties of tetrazole derivatives are influenced by their molecular structure. Studies on compounds such as 5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-d]pyridine have shown how molecular conformations and intermolecular interactions, such as hydrogen bonding, impact the compound's melting points, solubility, and crystalline structure (Jia & Peng, 2011).
Chemical Properties Analysis
The chemical properties of 5-[4-(Methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid derivatives, such as their reactivity towards different chemical reagents, stability under various conditions, and potential to undergo specific reactions, are crucial for their application in drug design and materials science. Studies have explored the acidity of tetrazolylalkanoic acids and their derivatives, highlighting the influence of methylene bridging groups on their acidity and potential as bioactive compounds (Esikov et al., 2002).
Wissenschaftliche Forschungsanwendungen
Superoxide Scavenging and Anti-inflammatory Agents : 5-aryl-2H-tetrazoles and their derivatives, including 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and tested for superoxide scavenging activity. These compounds showed effectiveness as in vitro scavengers of superoxide but were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Synthesis of Tetrazole-Containing Derivatives : The molecule 4-amino-3-phenylbutanoic acid, which contains amino and carboxy terminal groups, has been used to prepare corresponding tetrazole-containing derivatives. These derivatives were achieved through the reaction of 4-amino-3-phenylbutanoic acid with triethyl orthoformate and sodium azide in acetic acid (Putis, Shuvalova, & Ostrovskii, 2008).
Corrosion Inhibitors for Copper : Certain tetrazole derivatives, including those related to the 2H-tetrazole structure, have been studied as corrosion inhibitors for copper in chloride solutions. These studies showed that most of the inhibitors demonstrate an inhibiting efficiency from 50 to 99% (Zucchi, Trabanelli, & Fonsati, 1996).
Potential Energetic Materials : An extensive study on the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives revealed their potential as energetic materials for various applications. This study involved characterizations such as vibrational spectroscopy, mass spectrometry, and sensitivity analyses (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
Antioxidant and Antidiabetic Activities : Derivatives of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole have shown promising results in screenings for in vitro antioxidant activity and in vivo antidiabetic activity. Some compounds exhibited significant antioxidant and antidiabetic effects (Kaushik, Kumar, & Kumar, 2016).
Antimicrobial Investigations : The reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanate led to the formation of thiosemicarbazide derivatives, which were screened for in vitro activity against various aerobic bacteria and fungi (Wujec, Kosikowska, Paneth, & Malm, 2007).
ACAT Inhibitors as Hypocholesterolemic Agents : Anilides derived from 2-phenyl-2-(dodecyl-2H-tetrazol-5-yl)acetic acid have been synthesized and studied as inhibitors of acyl-CoA: Cholesterol O-acyl transferase (ACAT), with potential as hypocholesterolemic agents (O'brien et al., 1995).
Eigenschaften
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-17-8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFBSRHBKKZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


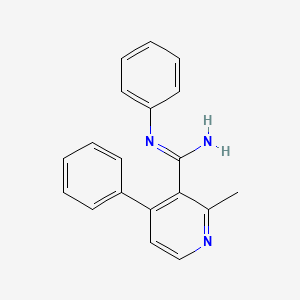
![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
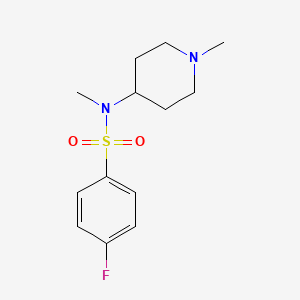
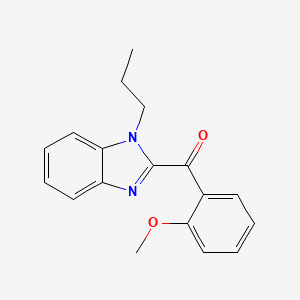
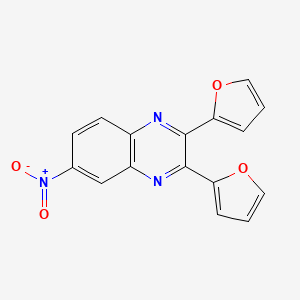
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)
